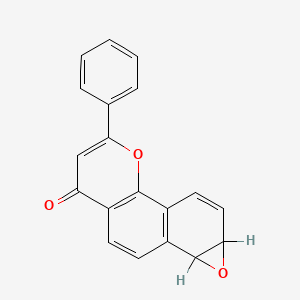![molecular formula C16H15NO3 B14419921 1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline CAS No. 87341-51-3](/img/structure/B14419921.png)
1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline is a chemical compound characterized by the presence of a naphthalene ring attached to a proline derivative
Preparation Methods
The synthesis of 1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline typically involves the reaction of naphthalene derivatives with proline or its analogs. One common synthetic route includes the use of N-Methyl-1-naphthalenemethylamine hydrochloride as a starting material . The reaction conditions often involve the use of organic solvents such as ethanol or tetrahydrofuran (THF) and may require catalysts or reagents like vanadium pentoxide for specific transformations . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like chromates or permanganates, reducing agents like lithium naphthalenide, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in their activity. The pathways involved can vary depending on the specific application, but often include modulation of biochemical processes at the cellular level .
Comparison with Similar Compounds
1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline can be compared to other naphthalene derivatives and proline analogs. Similar compounds include:
N-Methyl-1-naphthalenemethylamine hydrochloride: Used as a reagent in various chemical reactions.
1-Naphthaleneacetic acid: Known for its applications in treating digestive problems.
5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide: Studied for its potential therapeutic effects.
The uniqueness of this compound lies in its specific structural combination of a naphthalene ring and a proline derivative, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87341-51-3 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(2S)-1-(naphthalen-1-ylmethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H15NO3/c18-15-9-8-14(16(19)20)17(15)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,14H,8-10H2,(H,19,20)/t14-/m0/s1 |
InChI Key |
VZUTUGBHSCAAAF-AWEZNQCLSA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)O)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


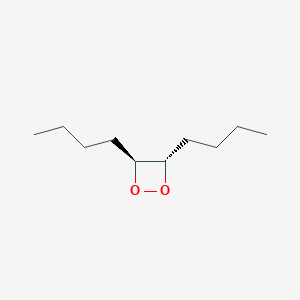
![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
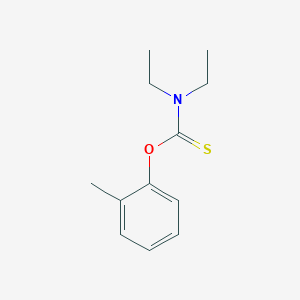
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)


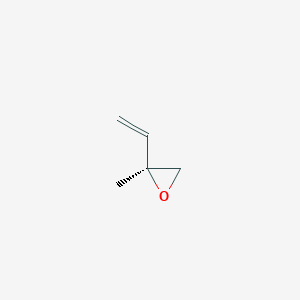


![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
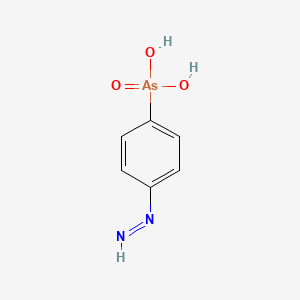
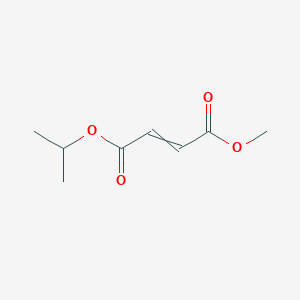
![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)
